molecular formula C23H34ClNO4 B3992449 1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B3992449
M. Wt: 424.0 g/mol
InChI Key: FFJPHWVQPIGVFX-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the aromatic ether: This step involves the reaction of 3,4-dimethoxyphenol with an appropriate alkylating agent under basic conditions to form the dimethoxyphenyl ether.

    Formation of the propanol derivative: This step involves the reaction of the intermediate with an appropriate epoxide or halohydrin under basic conditions to form the final propanol derivative.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic and aliphatic components can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
  • 3,4-Dimethoxyphenylethylamine

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4.ClH/c1-16(2)20-8-6-17(3)12-22(20)28-15-19(25)14-24-11-10-18-7-9-21(26-4)23(13-18)27-5;/h6-9,12-13,16,19,24-25H,10-11,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJPHWVQPIGVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
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1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
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1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride

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